Xanthohumol

Overview

Description

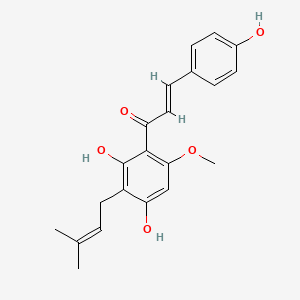

Xanthohumol is a chalcone compound present in the female inflorescence of the hop (Humulus lupulus) plant . It is a significant bioactive agent due to its diverse medicinal applications, which include anti-inflammatory and anti-cancer activities .

Synthesis Analysis

This compound is a prenylated flavonoid derived from the female flowers of the hop plant . A synthesis method for this compound was patented, which involves inserting a prenyl group onto the aryl ring via a para-Claisen rearrangement, after using a Mitsunobu reaction to establish the key prenylether precursor .Molecular Structure Analysis

This compound has the molecular formula C21H22O5 and yields an ion at m/z 299, due to the partial loss of the prenyl moiety . It is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 4, 2’ and 4’, a methoxy group at position 6’ and a prenyl group at position 3’ .Chemical Reactions Analysis

The prenylation of flavonoids, such as this compound, is considered to increase their lipophilicity, leading to higher affinities to cell membranes, enhanced biological activities, and significant pharmacological effects .Physical And Chemical Properties Analysis

This compound is a bitter tasting compound . It has a molecular weight of 354.4 g/mol . It is a powder in appearance .Scientific Research Applications

Pharmacological Profile

Xanthohumol (XN), found primarily in beer, is recognized for its varied biological effects. It has garnered attention for its pharmacological activity, including potential as a food additive due to its positive biological impacts. This compound, derived from hops, is involved in preclinical research exploring its pharmacological activity, pharmacokinetics, and safety (Liu et al., 2015).

Cancer Chemoprevention and Phytoestrogen

This compound is a principal prenylated flavonoid from hops, an ingredient in beer. It is known as a 'broad-spectrum' cancer chemopreventive agent and is the most potent phytoestrogen identified to date. The potential applications of prenylflavonoids from hops include cancer prevention and treatment of post-menopausal symptoms and osteoporosis (Stevens & Page, 2004).

Anti-HIV-1 Properties

This compound exhibits effective anti-HIV-1 properties. It has been shown to inhibit HIV-1 induced effects in lymphocytes and may represent a novel chemotherapeutic agent for HIV-1 infection. However, the mechanism of its anti-HIV-1 effect needs further clarification (Wang et al., 2004).

Potential in Diabetes Treatment

This compound acts as an effective α-glucosidase inhibitor, which could be beneficial in treating type 2 diabetes. It inhibits α-glucosidase in a reversible and noncompetitive manner and may serve as a functional food to alleviate postprandial hyperglycemia or as a candidate for antidiabetic agents (Liu et al., 2014).

Neuroprotective Effects

In studies on cerebral ischemia, this compound demonstrated potent neuroprotective activity. This activity is mediated by inhibiting inflammatory responses, apoptosis, and platelet activation, leading to reduced infarct volume and improved neurobehavior in rats with cerebral ischemia (Yen et al., 2012).

Obesity, Diabetes, and NAFLD Treatment

This compound has shown promise in treating obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD). Micellar solubilized this compound enhanced bioavailability and beneficial effects on various components of the metabolic syndrome, including NAFLD, particularly in obese patients (Mahli et al., 2019).

Inhibition of Hepatic Inflammation and Fibrosis

This compound inhibits hepatic inflammation and fibrosis, potentially useful in preventing or treating non-alcoholic steatohepatitis or other chronic liver diseases. It specifically inhibits the activation of hepatic stellate cells and the expression of pro-inflammatory genes (Dorn et al., 2010).

Anticancer Properties in Colon Cancer

This compound induces apoptosis in human colon cancer cells through downregulation of Bcl-2 and activation of the caspase cascade. This mechanism might contribute to its chemopreventive or therapeutic potential in treating colon cancer (Pan et al., 2005).

Hepatoprotective and Therapeutic Potential

This compound shows hepatoprotective effects and inhibits critical pathophysiological steps in chronic liver disease development, including hepatic stellate cell activation. This indicates its potential as a therapeutic agent against chronic liver disease progression (Weiskirchen et al., 2015).

Glucuronidation in Liver Metabolism

The study of this compound's glucuronidation by rat and human liver microsomes suggests its metabolism may involve the formation of C-4′ and C-4 monoglucuronides, indicating its interaction with liver metabolism (Yilmazer et al., 2001).

Neuroprotective Effects on Memory Impairment

This compound ameliorates memory impairment in APP/PS1 mice, suggesting its therapeutic potential in Alzheimer's disease. It activates signaling pathways involved in autophagy and anti-apoptosis, reducing Aβ deposition in the hippocampus (Sun et al., 2021).

Inhibition of Endometriotic Lesion Growth

This compound inhibits the growth and vascularization of developing endometriotic lesions, suggesting its potential as a treatment for endometriosis. It affects phosphoinositide 3-kinase protein levels and reduces microvessel density in lesions (Rudzitis-Auth et al., 2012).

Anticancer Activities and Molecular Targets

This compound shows significant anticancer activities towards various types of cancer cells. It acts as a chemopreventive and anticancer agent, influencing molecular targets and mechanisms in cancer prevention and treatment (Harish et al., 2021).

Pharmacokinetics in Humans

This compound's pharmacokinetics were studied in humans, showing a biphasic absorption pattern. Its metabolites, including isothis compound, are dominant in circulation, providing insight into its systemic effects and metabolism (Legette et al., 2014).

Effects on Doxorubicin-Resistant Breast Cancer Cells

This compound inhibits the viability and stemness of doxorubicin-resistant breast cancer cells, suggesting its potential as a therapeutic agent for breast cancer, particularly in drug-resistant forms (Liu et al., 2016).

Mechanism of Action

Target of Action

Xanthohumol (XN) is a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.) . It has been observed that XN exerts its inhibitory effect on the growth and proliferation of cancer cells via modulation of multiple signaling pathways such as Akt, AMPK, ERK, IGFBP2, NF-κB, and STAT3 . It also modulates various proteins such as Notch1, caspases, MMPs, Bcl-2, cyclin D1, oxidative stress markers, tumor-suppressor proteins, and miRNAs .

Mode of Action

Upon administration, XN scavenges reactive oxygen species (ROS), thereby preventing DNA damage due to oxidative stress . In addition, XN is able to increase the expression of phase II cytoprotective enzymes, thereby inactivating carcinogens . XN was found to exert its inhibitory effect on the growth and proliferation of cancer cells via modulation of multiple signaling pathways .

Biochemical Pathways

XN affects multiple biochemical pathways. It inhibits the growth and proliferation of cancer cells via modulation of multiple signaling pathways such as Akt, AMPK, ERK, IGFBP2, NF-κB, and STAT3 . It also modulates various proteins such as Notch1, caspases, MMPs, Bcl-2, cyclin D1, oxidative stress markers, tumor-suppressor proteins, and miRNAs .

Pharmacokinetics

XN is a wide spectrum chemopreventive phytochemical constituent which shows its activity by inhibiting early-stage tumor growth and metabolic activation of procarcinogens . These procarcinogens, such as 2-amino-3-methylimidazo [4,5- f] quinoline, are present in meats, and their activation is prevented by the inhibition of cytochrome P450 enzyme .

Result of Action

The result of XN’s action is the prevention of DNA damage due to oxidative stress, and the inactivation of carcinogens . It also inhibits the growth and proliferation of cancer cells .

Action Environment

The action of XN is influenced by environmental factors. For instance, the prenylation of natural products is considered to increase their lipophilicity, leading to higher affinities to cell membranes, enhanced biological activities, and significant pharmacological effects . This suggests that the lipid environment of the cell membrane could influence the action, efficacy, and stability of XN.

Safety and Hazards

Future Directions

Xanthohumol has been associated with a wide range of health benefits, due to its anti-inflammatory, anti-oxidative, and cancer-preventive properties . There is an urgent need for studies investigating whether the effects of this compound on body weight and cardiometabolic parameters observed in animal studies are reproducible in humans, and what dosage, formulation, and intervention period are required .

Biochemical Analysis

Biochemical Properties

Xanthohumol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits the activity of nuclear factor kappa-B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP1A2, which is involved in the metabolic activation of certain carcinogens . These interactions highlight the compound’s potential in modulating biochemical pathways associated with inflammation and cancer.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of cancer cell lines, induce apoptosis, and reduce cell invasion and migration . In macrophages, this compound suppresses activation by inhibiting NF-κB transactivation . Furthermore, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and affects gene expression related to cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of NF-κB, thereby reducing the expression of pro-inflammatory cytokines . This compound also inhibits the activity of cytochrome P450 enzymes, preventing the metabolic activation of carcinogens . Additionally, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the induction of phase II detoxifying enzymes . These molecular interactions contribute to the compound’s anti-inflammatory and chemopreventive properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits slow absorption and enterohepatic recirculation, contributing to a half-life exceeding 20 hours . Long-term studies have shown that this compound maintains its anti-inflammatory and anti-cancer activities over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to improve glucose and lipid metabolism in models of metabolic syndrome . At higher doses, the compound’s transformation into the estrogenic metabolite, 8-prenylnaringenin, poses potential health concerns . Toxicity studies have indicated that this compound is generally safe, but high doses may lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, particularly CYP1A2, into various metabolites . These metabolic transformations can influence the compound’s bioavailability and pharmacological effects. This compound also affects metabolic flux and metabolite levels, contributing to its diverse biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed slowly and undergoes enterohepatic recirculation, leading to prolonged half-lives . This compound interacts with transporters and binding proteins that facilitate its distribution and accumulation in specific tissues . These interactions are crucial for the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

properties

IUPAC Name |

(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXQGKIUCDPEAJ-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893171 | |

| Record name | Xanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

6754-58-1 | |

| Record name | Xanthohumol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthohumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthohumol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOHUMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4467YT1NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 °C | |

| Record name | Xanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

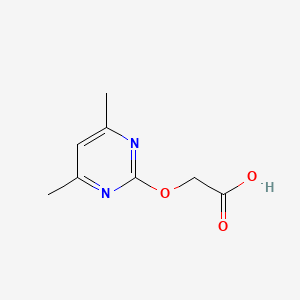

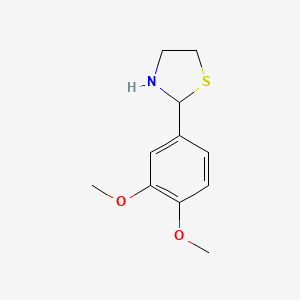

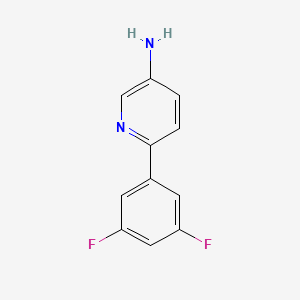

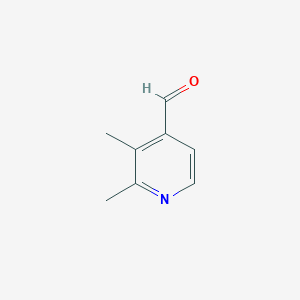

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3025210.png)

![4-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B3025211.png)

![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3025215.png)

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B3025218.png)

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine](/img/structure/B3025219.png)

![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B3025227.png)

![2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B3025230.png)